6-Cyano-4-oxo-4H-chromene-2-carboxylic acid
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Overview
Description
6-Cyano-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the class of coumarin derivatives. It is characterized by its molecular formula C11H5NO4 and a molecular weight of 215.16 g/mol . This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid typically involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . This reaction is a one-pot synthesis method that yields the desired product efficiently.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Cyano-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical pathways.
Comparison with Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.
6-Amino-4-oxo-4H-chromene-2-carboxylic acid: Similar in structure but with different functional groups, leading to distinct biological activities.
Uniqueness: 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid is unique due to its cyano and carboxylic acid functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H5NO4 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
6-cyano-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C11H5NO4/c12-5-6-1-2-9-7(3-6)8(13)4-10(16-9)11(14)15/h1-4H,(H,14,15) |
InChI Key |
ABAURTVUWMOURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=C(O2)C(=O)O |
Origin of Product |
United States |
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